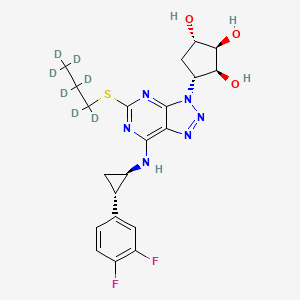

PCSK9 degrader 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

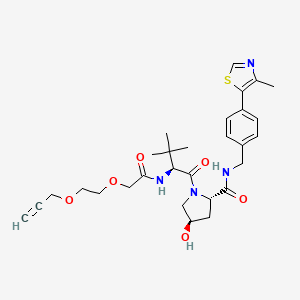

El degradador de PCSK9 1 es un degradador selectivo de la proproteína convertasa subtilisina/kexina tipo 9. Este compuesto está diseñado para dirigirse y degradar la proproteína convertasa subtilisina/kexina tipo 9, una proteína que desempeña un papel crucial en la regulación de los niveles de colesterol de lipoproteínas de baja densidad en la sangre. Al promover la degradación de la proproteína convertasa subtilisina/kexina tipo 9, el degradador de PCSK9 1 ayuda a reducir los niveles de colesterol de lipoproteínas de baja densidad en plasma, lo que potencialmente reduce el riesgo de enfermedades cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del degradador de PCSK9 1 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética normalmente incluye los siguientes pasos:

Formación de compuestos intermedios: El paso inicial implica la preparación de compuestos intermedios mediante reacciones como la esterificación, la amidación y la ciclación.

Reacciones de acoplamiento: Los compuestos intermedios se someten luego a reacciones de acoplamiento utilizando reactivos como agentes de acoplamiento y catalizadores para formar el producto deseado.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para obtener el degradador de PCSK9 1 en su forma pura.

Métodos de producción industrial

La producción industrial del degradador de PCSK9 1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, el aumento de escala de las reacciones y la garantía de la pureza y la calidad del producto final mediante rigurosas medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El degradador de PCSK9 1 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación en presencia de agentes oxidantes.

Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas utilizando agentes reductores.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en el compuesto con otros grupos.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El degradador de PCSK9 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la degradación de la proproteína convertasa subtilisina/kexina tipo 9 y su impacto en los niveles de colesterol de lipoproteínas de baja densidad.

Biología: Se emplea en investigación para comprender el papel de la proproteína convertasa subtilisina/kexina tipo 9 en los procesos celulares y sus interacciones con otras proteínas.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas para disminuir los niveles de colesterol de lipoproteínas de baja densidad y reducir el riesgo de enfermedades cardiovasculares.

Mecanismo De Acción

El degradador de PCSK9 1 ejerce sus efectos uniéndose a la proproteína convertasa subtilisina/kexina tipo 9 y promoviendo su degradación. Este proceso implica los siguientes pasos:

Unión: El degradador de PCSK9 1 se une a la proproteína convertasa subtilisina/kexina tipo 9 con alta afinidad.

Degradación: La unión del degradador de PCSK9 1 conduce al reclutamiento de la maquinaria de degradación celular, lo que resulta en la degradación de la proproteína convertasa subtilisina/kexina tipo 9.

Reducción de los niveles de colesterol de lipoproteínas de baja densidad: La degradación de la proproteína convertasa subtilisina/kexina tipo 9 aumenta el reciclaje de los receptores de lipoproteínas de baja densidad en la superficie de los hepatocitos, lo que lleva a una mayor eliminación del colesterol de lipoproteínas de baja densidad de la sangre.

Comparación Con Compuestos Similares

El degradador de PCSK9 1 es único en comparación con otros compuestos similares debido a su alta selectividad y afinidad por la proproteína convertasa subtilisina/kexina tipo 9. Los compuestos similares incluyen:

Evolocumab: Un anticuerpo monoclonal que inhibe la proproteína convertasa subtilisina/kexina tipo 9.

Alirocumab: Otro anticuerpo monoclonal que se dirige a la proproteína convertasa subtilisina/kexina tipo 9.

Inclisiran: Un pequeño ARN interferente que reduce los niveles de proproteína convertasa subtilisina/kexina tipo 9.

El degradador de PCSK9 1 destaca por su naturaleza de molécula pequeña, lo que permite diferentes modos de administración y potencialmente menos efectos secundarios en comparación con los anticuerpos monoclonales .

Propiedades

Fórmula molecular |

C34H34FN3O6S |

|---|---|

Peso molecular |

631.7 g/mol |

Nombre IUPAC |

4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |

InChI |

InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |

Clave InChI |

QSQMEZHJQDPPNQ-GWDUEUPMSA-N |

SMILES isomérico |

C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |

SMILES canónico |

CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)

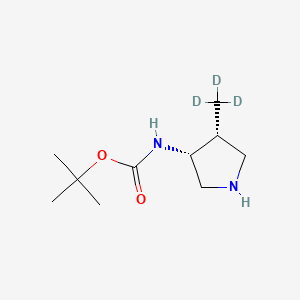

![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)

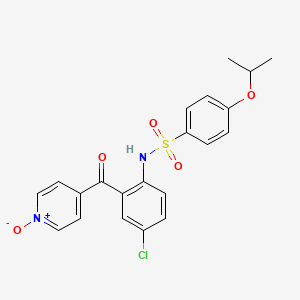

![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)